
Acoforestinine: A Diterpenoid Alkaloid from the
Aconitum Genus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818227 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Acoforestinine is a C19-diterpenoid alkaloid that was first isolated from Aconitum forrestii

Stapf and has also been identified in Aconitum handelianum. Structurally, it is also known as 8-

O-ethylyunaconitine. This document provides a comprehensive overview of the discovery,

history, and chemical properties of Acoforestinine, including its structural elucidation and

synthesis. Detailed experimental protocols for its isolation and synthesis are provided, along

with a complete summary of its spectroscopic data. While specific biological activity and

mechanism of action for Acoforestinine have not been extensively studied, this guide lays the

foundational chemical knowledge for future pharmacological investigations.

Discovery and History
Acoforestinine was first reported in 1987 by S. William Pelletier and his team as one of four

new C19-diterpenoid alkaloids isolated from the root extracts of Aconitum forrestii Stapf[1][2]. In

the initial publication, it was designated as compound 14. Its structure was determined through

spectral data analysis and was confirmed by its semi-synthesis from yunaconitine[1]. The

compound has also been isolated from Aconitum handelianum. The name Acoforestinine is

derived from the plant species from which it was first identified. Its alternate name, 8-O-

ethylyunaconitine, reflects its chemical structure as an ethyl ether derivative of the known

diterpenoid alkaloid, yunaconitine.
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Chemical Properties and Structure Elucidation
Acoforestinine is a complex diterpenoid alkaloid with the chemical formula C35H51NO10 and

a molecular weight of 645.79 g/mol . Its structure was elucidated using a combination of

spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR).

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Acoforestinine.

Table 1: ¹³C NMR Spectroscopic Data of Acoforestinine
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Carbon No.
Chemical Shift (δ)
ppm

Carbon No.
Chemical Shift (δ)
ppm

1 85.2 18 78.9

2 26.3 19 52.9

3 34.9 C=O (Benzoyl) 166.3

4 39.1 C-1' (Benzoyl) 130.3

5 50.1 C-2', 6' (Benzoyl) 129.7 (2C)

6 83.1 C-3', 5' (Benzoyl) 128.4 (2C)

7 45.9 C-4' (Benzoyl) 132.8

8 78.1 C=O (Acetyl) 172.2

9 49.3 CH₃ (Acetyl) 21.6

10 40.9 OCH₃-1 56.2

11 50.3 OCH₃-6 59.1

12 29.1 OCH₃-16 61.1

13 75.9 OCH₃-18 57.9

14 80.1 OCH₂ (Ethyl) 57.4

15 38.0 CH₃ (Ethyl) 15.8

16 83.8

17 61.7

Table 2: ¹H NMR Spectroscopic Data of Acoforestinine
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-14 5.02 d 6

H-17 4.88 s

H-19 2.50 s

OCH₃-1 3.28 s

OCH₃-6 3.32 s

OCH₃-16 3.76 s

OCH₃-18 3.25 s

N-CH₂CH₃ 1.08 t 7

CH₃ (Acetyl) 2.04 s

H-2', 6' (Benzoyl) 8.05 m

H-3', 4', 5' (Benzoyl) 7.55 m

Table 3: Other Spectroscopic and Physical Data

Property Value

Molecular Formula C35H51NO10

Molecular Weight 645.79

Melting Point 154-156 °C

Optical Rotation [α]D +48.8° (c 1.0, CHCl₃)

IR (KBr) νmax cm⁻¹
3500 (OH), 1715, 1710 (C=O), 1600, 1450

(aromatic)

MS m/z 645 (M⁺), 630, 614, 584

Experimental Protocols
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Isolation of Acoforestinine from Aconitum forrestii
The following protocol is based on the original method described by Pelletier et al. (1987).

Dried and powdered roots of Aconitum forrestii

Maceration and percolation with 95% ethanol at room temperature

Concentration of the ethanolic extract under reduced pressure

Acid-base partitioning:
1. Dissolve residue in 2% H₂SO₄

2. Wash with ether
3. Basify aqueous layer with NH₄OH to pH 9

4. Extract with chloroform

Crude alkaloid mixture

Column chromatography on silica gel

Elution with a gradient of hexane, ethyl acetate, and methanol

Preparative thin-layer chromatography (PTLC) of selected fractions

Pure Acoforestinine
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Click to download full resolution via product page

Caption: Workflow for the isolation of Acoforestinine.

Extraction: The dried and powdered roots of Aconitum forrestii are exhaustively extracted

with 95% ethanol at room temperature.

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to

yield a syrupy residue.

Acid-Base Partitioning: The residue is dissolved in 2% sulfuric acid and washed with diethyl

ether to remove non-alkaloidal components. The acidic aqueous layer is then made basic

with ammonium hydroxide to a pH of approximately 9 and extracted repeatedly with

chloroform.

Isolation of Crude Alkaloids: The combined chloroform extracts are washed with water, dried

over anhydrous sodium sulfate, and concentrated to afford the crude alkaloid mixture.

Chromatographic Separation: The crude alkaloid mixture is subjected to column

chromatography on silica gel. The column is eluted with a solvent gradient, typically starting

with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

Purification: Fractions containing Acoforestinine, as identified by thin-layer chromatography

(TLC), are combined and further purified by preparative thin-layer chromatography (PTLC) to

yield pure Acoforestinine.

Synthesis of Acoforestinine from Yunaconitine
Acoforestinine can be synthesized from the more abundant alkaloid, yunaconitine, by a

straightforward substitution reaction.

Yunaconitine Reflux in absolute ethanolEthanol, heat Reaction work-up:
1. Evaporation of solvent

2. Purification by chromatography
Acoforestinine

Click to download full resolution via product page
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Caption: Synthesis of Acoforestinine from Yunaconitine.

Reaction Setup: A solution of yunaconitine in absolute ethanol is prepared in a suitable

reaction vessel.

Reaction: The solution is heated under reflux for an extended period. The progress of the

reaction can be monitored by TLC.

Work-up and Purification: Upon completion of the reaction, the ethanol is removed under

reduced pressure. The resulting residue is then purified by column chromatography on silica

gel or by preparative TLC to afford pure Acoforestinine.

Biological Activity and Mechanism of Action
To date, there is a significant lack of published research specifically detailing the biological

activities and mechanism of action of Acoforestinine. However, as a member of the Aconitum

family of diterpenoid alkaloids, it belongs to a class of compounds known for a wide range of

potent biological effects, including analgesic, anti-inflammatory, and cardiotoxic properties. The

parent compound, yunaconitine, is known to have anti-inflammatory and analgesic actions[3]. It

is plausible that Acoforestinine may share some of these properties, but this remains to be

experimentally verified.

The general mechanism of action for many aconitine-type alkaloids involves the modulation of

voltage-gated sodium channels in excitable tissues such as the myocardium, nerves, and

muscles. This interaction can lead to a persistent activation of these channels, resulting in

arrhythmias and neurotoxicity.

Future research is warranted to investigate the specific pharmacological profile of

Acoforestinine, including its potential therapeutic applications and toxicological properties.
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Caption: Hypothesized mechanism of action for Acoforestinine.

Conclusion
Acoforestinine is a structurally characterized C19-diterpenoid alkaloid from the genus

Aconitum. While its discovery and chemical synthesis are well-documented, its biological

properties remain largely unexplored. The detailed chemical and experimental data presented

in this guide provide a solid foundation for researchers and drug development professionals to

undertake further studies to elucidate the pharmacological and toxicological profile of this

complex natural product. Such investigations are crucial to determine its potential for

therapeutic development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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